3-(2-Hydroxyethyl)-6-methyluracil
Overview
Description
3-(2-Hydroxyethyl)-6-methyluracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features a hydroxyethyl group at the 3-position and a methyl group at the 6-position of the uracil ring. It is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)-6-methyluracil typically involves the alkylation of uracil derivatives. One common method is the reaction of 6-methyluracil with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the 3-position. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained around 50-70°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxyethyl)-6-methyluracil can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 3-(2-Carboxyethyl)-6-methyluracil.
Reduction: this compound alcohol.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(2-Hydroxyethyl)-6-methyluracil is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of nucleoside analogs and other biologically active compounds.
Biology: In biological research, this compound is used to study the interactions of modified nucleobases with enzymes and nucleic acids. It helps in understanding the role of modified nucleobases in genetic regulation and expression.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antiviral and anticancer properties. The compound’s ability to interfere with nucleic acid metabolism makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its derivatives are employed in the formulation of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-6-methyluracil involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The hydroxyethyl group at the 3-position allows for additional hydrogen bonding interactions, which can disrupt the structure and function of nucleic acids. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Molecular Targets and Pathways:
Nucleic Acids: The compound targets DNA and RNA, interfering with their replication and transcription.
Enzymes: It can inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Cell Signaling Pathways: The compound may affect cell signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug that also targets nucleic acid metabolism.
6-Methyluracil: A precursor in the synthesis of 3-(2-Hydroxyethyl)-6-methyluracil.
3-(2-Hydroxyethyl)uracil: Similar to this compound but lacks the methyl group at the 6-position.
Uniqueness: this compound is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical and biological properties. The hydroxyethyl group enhances its solubility and reactivity, while the methyl group provides additional steric and electronic effects that can influence its interactions with biological targets.
Properties
IUPAC Name |
3-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-4-6(11)9(2-3-10)7(12)8-5/h4,10H,2-3H2,1H3,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGMHVADTAQGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384348 | |
Record name | 3-(2-Hydroxyethyl)-6-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20551-25-1 | |
Record name | 3-(2-Hydroxyethyl)-6-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20551-25-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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